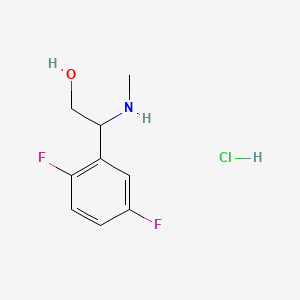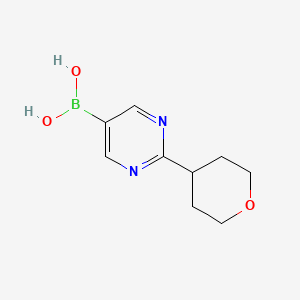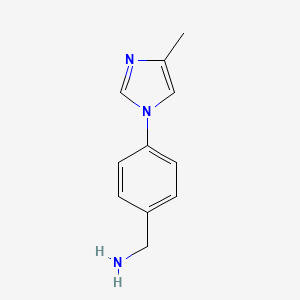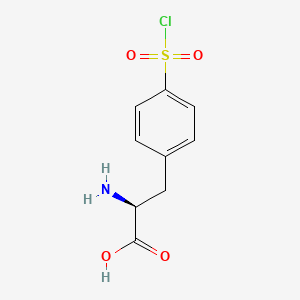
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The presence of fluorine atoms on the phenyl ring and a methylamino group on the ethylamine chain gives this compound unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzaldehyde and methylamine.
Formation of Intermediate: The starting materials undergo a series of chemical reactions, including condensation and reduction, to form an intermediate compound.
Final Product Formation: The intermediate compound is then subjected to further reactions, such as halogenation and amination, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, the synthesis may be carried out in batch or continuous reactors.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to remove impurities and obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield 2-(2,5-difluorophenyl)acetaldehyde or 2-(2,5-difluorophenyl)acetone.
Reduction: Reduction may produce 2-(2,5-difluorophenyl)ethanol or 2-(2,5-difluorophenyl)ethylamine.
Substitution: Substitution reactions may result in compounds such as 2-(2,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol.
Applications De Recherche Scientifique
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to neurotransmitter function and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to receptors or enzymes involved in neurotransmitter signaling.
Pathways Involved: It may modulate pathways related to neurotransmitter release, reuptake, or degradation, thereby affecting neuronal communication and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 2-(2,6-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 2-(3,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
Uniqueness
2-(2,5-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H12ClF2NO |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
2-(2,5-difluorophenyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-9(5-13)7-4-6(10)2-3-8(7)11;/h2-4,9,12-13H,5H2,1H3;1H |
Clé InChI |
AMZWMCCPTRFNHI-UHFFFAOYSA-N |
SMILES canonique |
CNC(CO)C1=C(C=CC(=C1)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)



![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride](/img/structure/B13467984.png)

amine hydrochloride](/img/structure/B13467995.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)

![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
![Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13468030.png)
